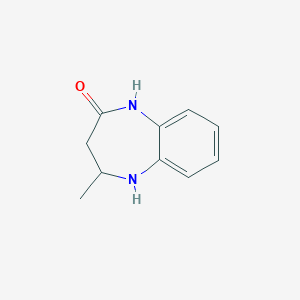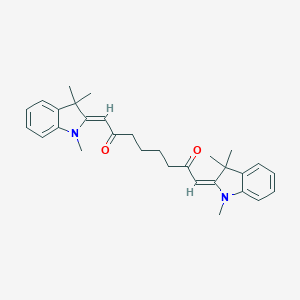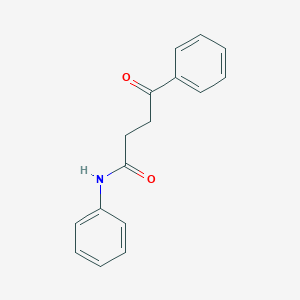
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene is an organic compound characterized by a cyclopropene ring substituted with phenyl groups and a methylbenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene typically involves the cyclopropenation of diphenylacetylene followed by a Friedel-Crafts alkylation reaction. The cyclopropenation can be achieved using reagents such as dichlorocarbene or diazomethane under controlled conditions. The subsequent Friedel-Crafts alkylation involves the reaction of the cyclopropene intermediate with toluene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropene ring to a cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2,3-Diphenylcycloprop-2-en-1-one: A structurally similar compound with a ketone functional group.
1-Benzoyl-2,3-diphenylcycloprop-2-en-1-yl: Another related compound with a benzoyl group.
Uniqueness
1-(2,3-Diphenyl-2-cyclopropen-1-yl)-4-methylbenzene is unique due to its combination of a cyclopropene ring and a methylbenzene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C22H18 |
|---|---|
分子量 |
282.4g/mol |
IUPAC名 |
1-(2,3-diphenylcycloprop-2-en-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C22H18/c1-16-12-14-19(15-13-16)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,22H,1H3 |
InChIキー |
SOUAGYHALVXEQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Bromo-4-methylpentanoyl)amino]benzamide](/img/structure/B514903.png)









![1,1,3,3-tetramethyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B514921.png)
![4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B514923.png)
